Octahydropyrido[2,1-c]morpholine-6,8-dione
CAS No.: 1512741-00-2
Cat. No.: VC7511110
Molecular Formula: C8H11NO3
Molecular Weight: 169.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1512741-00-2 |
|---|---|
| Molecular Formula | C8H11NO3 |
| Molecular Weight | 169.18 |
| IUPAC Name | 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazine-6,8-dione |
| Standard InChI | InChI=1S/C8H11NO3/c10-7-3-6-5-12-2-1-9(6)8(11)4-7/h6H,1-5H2 |
| Standard InChI Key | CRYSSONOZFXMES-UHFFFAOYSA-N |
| SMILES | C1COCC2N1C(=O)CC(=O)C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Bicyclic Architecture
Octahydropyrido[2,1-c]morpholine-6,8-dione features a fused bicyclic system comprising a six-membered morpholine ring (containing one oxygen and one nitrogen atom) and a partially saturated pyridine ring. The morpholine moiety adopts a chair conformation, while the pyridine-derived ring exists in a boat-like configuration due to partial hydrogenation. Key structural elements include:
-
Carbonyl groups at positions 6 and 8, which dominate the compound’s reactivity.
-
Chirality centers at carbons 3 and 9a, conferring stereochemical complexity .
The compound’s three-dimensional structure has been partially elucidated via X-ray crystallography, revealing intermolecular hydrogen bonding between the carbonyl oxygen and amine hydrogen atoms in the solid state.
Table 1: Fundamental Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 169.18 g/mol | |
| CAS registry number | 1512741-00-2 | |
| IUPAC name | 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c] oxazine-6,8-dione | |
| SMILES | C1COCC2N1C(=O)CC(=O)C2 |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the carbonyl carbons (δ ~170–180 ppm in NMR) and the morpholine ring protons (δ ~3.5–4.5 ppm in NMR) . Infrared spectroscopy confirms the presence of carbonyl stretches at 1,720–1,750 cm and N–H vibrations at 3,300–3,400 cm .
Synthetic Methodologies and Reactivity
Key Challenges:
-
Regioselectivity: Controlling the position of ring fusion remains problematic due to competing reaction pathways.
-
By-product formation: Unintended phenazine derivatives often arise during oxidative steps .
Reactivity Profile
The compound’s reactivity is dictated by its two carbonyl groups and secondary amine:
-
Nucleophilic substitutions: Carbonyl carbons at positions 6 and 8 undergo attacks by amines, alcohols, and Grignard reagents.
-
Acylation/alkylation: The morpholine nitrogen reacts with acyl chlorides or alkyl halides to form N-substituted derivatives.
-
Ring-opening reactions: Strong bases or reducing agents may cleave the morpholine ring, yielding linear diamides .
Comparative Analysis with Related Heterocycles
Morpholine-2,5-dione
Morpholine-2,5-dione (), a simpler analog, shares the morpholine-dione framework but lacks the pyridine ring. Key differences include:
-
Molecular weight: 115.09 g/mol vs. 169.18 g/mol for octahydropyrido[2,1-c]morpholine-6,8-dione .
-
Reactivity: Morpholine-2,5-dione undergoes lactamization more readily due to reduced steric hindrance .
Table 2: Structural and Functional Comparison
| Parameter | Octahydropyrido[2,1-c]morpholine-6,8-dione | Morpholine-2,5-dione |
|---|---|---|
| Molecular formula | ||
| Ring system | Bicyclic (morpholine + pyridine) | Monocyclic (morpholine) |
| Carbonyl positions | 6 and 8 | 2 and 5 |
| Synthetic applications | Medicinal chemistry scaffold | Polymer precursor |
Benzimidazolequinones
Benzimidazolequinones, studied extensively in oxidative cyclization reactions, exhibit similar ambiphilic reactivity but feature fused benzene-imidazole rings instead of morpholine-pyridine systems .
Future Research Directions
Empirical Studies
-
Synthetic optimization: Develop regioselective methods to minimize by-products .
-
Biological screening: Evaluate cytotoxicity, antimicrobial activity, and kinase inhibition profiles.
-
Computational modeling: Predict reactivity and binding modes using density functional theory (DFT) .
Industrial Collaboration
Partnerships with pharmaceutical and polymer industries could accelerate translational research, particularly in scaling up synthesis and testing commercial viability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume